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Get Quote

Chemical Profile of Triafur

The table below summarizes the fundamental chemical identifiers for Triafur, which places it within the

class of nitrofuran-thiadiazole hybrid molecules [1].

Property Description

Systematic Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]

CAS Number 712-68-5 [1]

Molecular Formula C₆H₄N₄O₃S [1]

Molecular Weight 212.19 g/mol [1]

SMILES C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]

Structural Class 1,3,4-Thiadiazole derivative linked to a nitrofuran ring [1]

Documented Antiviral Activity and Research

Triafur is recognized for its promising biological activity as an antiviral agent, though detailed experimental

reports are limited [1].
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Potential Mechanism against SARS-CoV-2: Computational molecular docking studies suggest that

Triafur binds effectively to the main protease (Mpro) of SARS-CoV-2. The binding energy scores from
these in silico analyses indicate a strong interaction, proposing that Triafur could inhibit viral

replication by targeting this crucial enzymatic function [1].
Context of 1,3,4-Thiadiazole Derivatives: The broader family of 1,3,4-thiadiazole derivatives, to

which Triafur belongs, has demonstrated efficacy against various RNA viruses, including Poliovirus
1 and Coxsackie virus B4 [2]. Research highlights that small modifications to the side chain of these

molecules are critical for their antiviral activity [2].

Suggested Experimental Pathways for Validation

The following workflow outlines a potential pathway to experimentally validate and characterize the

antiviral activity of Triafur, moving from in silico prediction to in vivo models.
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Stage 1: In Vitro Validation

Objective: Confirm the antiviral activity predicted by computational models.
Core Protocol:

Cell-based Antiviral Assay: Use a cell line susceptible to the target virus (e.g., Vero E6 for
SARS-CoV-2). Infect cells and treat with a dilution series of Triafur [3].

Cytotoxicity Assay (MTT/XTT): Perform in parallel to determine the 50% cytotoxic
concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / IC₅₀), a crucial metric for
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therapeutic window [3].

Quantitative Analysis: The dose-response data should be analyzed using the median-effect
model to determine the 50% inhibitory concentration (IC₅₀) and the slope (m) of the dose-
response curve. The slope is a critical, often overlooked parameter that defines the intrinsic
inhibitory potential of a drug at clinically relevant concentrations above the IC₅₀ [4].

Stage 2: Mechanism of Action Studies

Objective: Elucidate the specific stage of the viral life cycle that Triafur disrupts.

Core Protocol:
Molecular Docking: Perform rigorous docking studies against putative viral targets, such as

SARS-CoV-2 Mpro (PDB: 6LU7) or influenza neuraminidase, to generate binding hypotheses
[2] [5].

Surface Plasmon Resonance (SPR): Use SPR to experimentally validate the binding affinity
(KD) between Triafur and the purified target protein and confirm the interaction is

reversible/competitive [6].
Time-of-Addition Assay: Add Triafur at different time points pre- and post-infection to pinpoint

whether it acts on early (entry) or late (replication/assembly) stages of the viral life cycle [5].

Stage 3: Lead Optimization & In Vivo Evaluation

Objective: Improve drug-like properties and confirm efficacy in a live model.

Core Protocol:
Analogue Synthesis: Use high-throughput chemistry strategies, such as click chemistry, to

create a library of Triafur analogues. Explore modifications to the nitrofuran and thiadiazole
rings to improve potency and reduce toxicity [5] [6].

Nanoformulation: To address potential poor solubility, formulate the lead compound into
nanoparticles (e.g., using Eudragit EC) to enhance its bioavailability and efficacy [5].

In Vivo Study: Evaluate the most promising formulation in an appropriate animal model (e.g.,
mice for influenza). Key metrics include survival rate, reduction in lung viral load, and

histopathological examination of tissues compared to a control group [3].

Key Considerations for Research

Limited Direct Evidence: The current promise of Triafur is primarily based on in silico predictions
and the established activity of its chemical class. Robust in vitro and in vivo data are needed for

validation [1].
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Importance of Quantitative Modeling: Simply determining the IC₅₀ is insufficient. A full quantitative

assessment using the median-effect equation to calculate the Instantaneous Inhibitory Potential
(IIP) provides a more accurate prediction of a drug's performance in a clinical setting [4].

Safety and Specificity: Comprehensive profiling is essential. This includes testing against human
liver microsomes for metabolic stability and screening for off-target effects to ensure specificity and

minimize toxicity [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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